2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 2-aminobenzimidazole and 2-acetylthiophene in the presence of a suitable catalyst . The reaction proceeds as follows:
Condensation Reaction:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at various positions.
Common Reagents and Conditions:
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to identify all possible products.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Bioactive Compounds: Investigated for potential pharmacological activities.
Antimicrobial Properties: Explored for antibacterial and antifungal effects.
Anticancer Potential: Studied for its impact on cancer cells.
Enzyme Inhibition: May inhibit specific enzymes.
Dyes and Pigments: Used in the textile and dye industry.
Material Science: Investigated for its material properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed biological activities.
Comparison with Similar Compounds
While there are related heterocyclic compounds, the unique combination of the thiazole and benzimidazole moieties in 2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one sets it apart. Similar compounds include derivatives of benzimidazole and thiazole, but none precisely match its structure .
Properties
Molecular Formula |
C15H10N2O2S |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H10N2O2S/c1-9-6-7-10(19-9)8-13-14(18)17-12-5-3-2-4-11(12)16-15(17)20-13/h2-8H,1H3/b13-8- |
InChI Key |
WAUBSKZUFWHLFY-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.